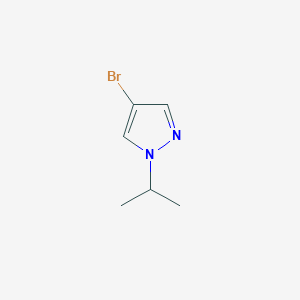

4-Bromo-1-isopropyl-1H-pyrazole

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-1-propan-2-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2/c1-5(2)9-4-6(7)3-8-9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYWPFIXULAMLRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624881 | |

| Record name | 4-Bromo-1-(propan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313735-62-5 | |

| Record name | 4-Bromo-1-(propan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1-isopropyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-1-isopropyl-1H-pyrazole CAS number and properties

CAS Number: 313735-62-5[1]

This technical guide provides an in-depth overview of 4-Bromo-1-isopropyl-1H-pyrazole, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and illustrates the synthetic workflow.

Core Properties and Data

This compound is a substituted pyrazole with a bromine atom at the 4-position and an isopropyl group at the 1-position of the pyrazole ring.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 313735-62-5 | [1] |

| Molecular Formula | C₆H₉BrN₂ | [1] |

| Molecular Weight | 189.05 g/mol | [1] |

| IUPAC Name | 4-bromo-1-(propan-2-yl)-1H-pyrazole | |

| Boiling Point | No data available | |

| Melting Point | No data available | |

| Density | No data available |

Data for Structural Isomers (for reference only):

| Isomer | Boiling Point | Melting Point | Density | Water Solubility | Source |

| 4-Bromo-3-isopropyl-1H-pyrazole | 270 °C (EPI Suite) | 67.39 °C (EPI Suite) | 1.43 g/cm³ (EPA T.E.S.T.) | 3256.16 mg/L (EPI Suite) | [2] |

| 4-Bromo-5-isopropyl-1H-pyrazole | No data available | No data available | No data available | No data available | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through the N-alkylation of 4-bromopyrazole. The following is a representative experimental protocol based on general methods for the N-alkylation of pyrazoles.

Experimental Protocol: N-isopropylation of 4-Bromopyrazole

Objective: To synthesize this compound from 4-bromopyrazole.

Materials:

-

4-Bromopyrazole (starting material)

-

2-Bromopropane (isopropylating agent)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (base)

-

Anhydrous N,N-Dimethylformamide (DMF) (solvent)

-

Ethyl acetate (for extraction)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution (for quenching)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) (for drying)

-

Silica gel for column chromatography (for purification)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF. Cool the mixture to 0 °C in an ice bath.

-

Deprotonation: Slowly add a solution of 4-bromopyrazole (1.0 equivalent) in anhydrous DMF to the stirred suspension of sodium hydride at 0 °C. Allow the reaction mixture to stir at this temperature for 30 minutes to ensure complete deprotonation of the pyrazole nitrogen.

-

Alkylation: Add 2-bromopropane (1.1 equivalents) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. Extract the aqueous layer with ethyl acetate (3 times).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Isolation: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General synthesis workflow for this compound.

Applications in Research and Drug Development

Pyrazole derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties. The bromo-substitution on the pyrazole ring provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of more complex molecules. While specific biological targets for this compound have not been detailed in the available literature, its structural motifs suggest it could be a valuable building block in the development of novel therapeutic agents. The parent compound, 4-bromopyrazole, has been identified as an inhibitor of liver alcohol dehydrogenase, highlighting the potential for this class of compounds to interact with biological systems.

Safety Information

Detailed toxicological data for this compound is not available. However, for the related compound 4-bromo-5-isopropyl-1H-pyrazole, GHS hazard statements indicate that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation[3]. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

physicochemical properties of 4-Bromo-1-isopropyl-1H-pyrazole

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-1-isopropyl-1H-pyrazole

Introduction

This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, which is a common scaffold in medicinal chemistry. The presence of a bromine atom at the 4-position and an isopropyl group at the 1-position provides specific steric and electronic properties, making it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of new pharmaceutical agents. This document provides a comprehensive overview of its known physicochemical properties, relevant experimental protocols, and its role as a synthetic building block.

Physicochemical Properties

The following table summarizes the key . Data is compiled from various chemical suppliers and databases. It is important to note that some properties may be predicted rather than experimentally determined.

| Property | Value | Source |

| CAS Number | 313735-62-5 | [1][2] |

| Molecular Formula | C₆H₉BrN₂ | [1][3] |

| Molecular Weight | 189.05 g/mol | [1][3] |

| Appearance | Colorless to light yellow viscous liquid | [4] |

| Boiling Point | Not explicitly available for this isomer. | |

| Melting Point | Not explicitly available for this isomer. | |

| pKa (Predicted) | 13.03 ± 0.50 | [4] |

| Storage Conditions | Room temperature, sealed in a dry environment | [4][5] |

Experimental Protocols

General Synthesis of 4-Bromopyrazole Derivatives

A common method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine, followed by regioselective bromination of the resulting pyrazole.

Protocol: One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives[6]

-

Cyclocondensation: A 1,3-diketone (1 mmol) and the desired hydrazine (in this case, isopropylhydrazine) (1 mmol) are combined. For a solvent-free approach, the reactants can be ground together with a catalyst like silica gel-supported sulfuric acid (H₂SO₄/SiO₂)[6]. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Bromination: Once the pyrazole formation is complete, a brominating agent such as N-bromosaccharin (NBSac) (1 mmol) is added to the reaction mixture[6].

-

Work-up and Purification: After the reaction is complete (as monitored by TLC), n-hexane is added to the mixture, and the solid catalyst is removed by filtration. The filtrate, containing the crude product, is concentrated by evaporating the solvent. The final product can be further purified using column chromatography on silica gel if necessary[6].

Synthetic Workflow and Applications

This compound serves as a key intermediate in organic synthesis. The bromine atom at the C4 position is particularly useful for introducing further functionalization through various cross-coupling reactions, such as Suzuki-Miyaura or Negishi couplings, or through lithiation followed by reaction with an electrophile.

Below is a conceptual workflow illustrating the synthesis and subsequent functionalization of this compound.

Caption: Synthetic workflow for this compound and its subsequent functionalization.

Safety Information

While specific GHS hazard statements for this compound are not provided in the search results, related compounds like 4-Bromo-5-isopropyl-1H-pyrazole are classified with the following hazards:

-

H302: Harmful if swallowed[3].

-

H315: Causes skin irritation[3].

-

H319: Causes serious eye irritation[3].

-

H335: May cause respiratory irritation[3].

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be employed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable heterocyclic building block for researchers in organic synthesis and drug development. Its defined physicochemical properties and the reactivity of the bromo substituent allow for its incorporation into a wide range of complex molecular architectures. The synthetic protocols, while general, provide a clear pathway for its preparation, enabling its use in the creation of novel compounds with potential therapeutic applications.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 313735-62-5 [amp.chemicalbook.com]

- 3. 4-Bromo-5-isopropyl-1H-pyrazole | C6H9BrN2 | CID 21724012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-BROMO-3-ISOPROPYL-1H-PYRAZOLE | 60061-60-1 [m.chemicalbook.com]

- 5. 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole - CAS:1215295-87-6 - Sunway Pharm Ltd [3wpharm.com]

- 6. scielo.org.mx [scielo.org.mx]

An In-depth Technical Guide on 4-Bromo-1-isopropyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the molecular structure and properties of 4-Bromo-1-isopropyl-1H-pyrazole, a heterocyclic organic compound of interest in medicinal chemistry and materials science.

Molecular Properties

The fundamental molecular characteristics of this compound are summarized in the table below. This data is essential for stoichiometric calculations, analytical characterization, and computational modeling.

| Property | Value | Reference |

| Molecular Formula | C₆H₉BrN₂ | [1][2] |

| Molecular Weight | 189.05 g/mol | [1][2] |

| CAS Number | 313735-62-5 | [2] |

Molecular Structure

The structural formula of this compound consists of a pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. A bromine atom is substituted at the 4-position of the pyrazole ring, and an isopropyl group is attached to one of the nitrogen atoms (N1).

Caption: Molecular structure of this compound.

Experimental Protocols

While this guide does not detail specific experimental protocols, the characterization of this compound would typically involve the following standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure by identifying the chemical shifts and coupling constants of the hydrogen and carbon atoms in the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to determine the precise molecular weight and isotopic distribution, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy would help identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the C-H, C=C, C-N, and C-Br bonds.

-

X-ray Crystallography: For a definitive determination of the three-dimensional solid-state structure, single-crystal X-ray diffraction would be the method of choice.

Researchers and drug development professionals should refer to established chemical literature and databases for detailed synthetic and analytical procedures. No experimental data was generated in the production of this document.

References

Spectroscopic Data and Experimental Protocols for 4-Bromo-1-isopropyl-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromo-1-isopropyl-1H-pyrazole. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents predicted data based on the analysis of the closely related compound, 4-bromopyrazole, and established principles of spectroscopy. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also included to facilitate the characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known data of 4-bromopyrazole and take into account the structural influence of the N-isopropyl group.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~7.55 | Singlet | 1H | H-5 | The signal for the proton at position 5 is expected to be a singlet and slightly downfield compared to 4-bromopyrazole due to the electronic effects of the isopropyl group. |

| ~7.50 | Singlet | 1H | H-3 | The signal for the proton at position 3 is also expected to be a singlet. |

| ~4.40 | Septet | 1H | CH (isopropyl) | The methine proton of the isopropyl group will appear as a septet due to coupling with the six methyl protons. |

| ~1.45 | Doublet | 6H | CH₃ (isopropyl) | The six equivalent methyl protons of the isopropyl group will appear as a doublet, coupled to the methine proton. |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~138 | C-5 | The chemical shift for the carbon at position 5 is predicted to be in this region. |

| ~128 | C-3 | The chemical shift for the carbon at position 3 is predicted here. |

| ~95 | C-4 | The carbon bearing the bromine atom is expected to be significantly shielded. |

| ~52 | CH (isopropyl) | The methine carbon of the isopropyl group. |

| ~22 | CH₃ (isopropyl) | The two equivalent methyl carbons of theisopropyl group. |

Table 3: Predicted Key IR Absorptions (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3150-3100 | Medium-Weak | C-H stretching (aromatic) |

| 2980-2940 | Medium-Strong | C-H stretching (aliphatic, isopropyl) |

| 1550-1500 | Medium | C=N stretching (pyrazole ring) |

| 1470-1450 | Medium | C-H bending (isopropyl) |

| 1050-1000 | Strong | C-N stretching |

| ~600 | Medium-Strong | C-Br stretching |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment | Notes |

| 188/190 | High | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br ≈ 1:1). |

| 173/175 | Medium | [M-CH₃]⁺ | Loss of a methyl group from the isopropyl moiety. |

| 146/148 | Low | [M-C₃H₆]⁺ | Loss of propene from the isopropyl group. |

| 109 | Medium | [M-Br]⁺ | Loss of the bromine atom. |

| 43 | High | [C₃H₇]⁺ | Isopropyl cation fragment. |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Materials:

-

NMR spectrometer (e.g., 500 MHz)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Internal standard (e.g., Tetramethylsilane, TMS)

-

Sample of this compound (5-20 mg for ¹H, 20-50 mg for ¹³C)

-

Pasteur pipette

-

Vortex mixer

Procedure:

-

Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[1] Add a small amount of TMS as an internal reference (0 ppm).

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. Ensure the liquid height is around 4-5 cm.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform shimming (manual or automatic) to optimize the homogeneity of the magnetic field, which sharpens the spectral lines.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Method: Attenuated Total Reflectance (ATR)

Materials:

-

FTIR spectrometer with an ATR accessory (e.g., diamond crystal)

-

Sample of this compound (solid or liquid)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. If the sample is a liquid, a single drop is sufficient.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the ATR crystal.

-

Data Acquisition: Acquire the IR spectrum. The instrument will ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in its identification and structural elucidation.

Method: Electron Ionization (EI)

Materials:

-

Mass spectrometer with an EI source (often coupled with a Gas Chromatograph, GC-MS)

-

Sample of this compound

-

Solvent for sample dissolution (if using GC-MS, e.g., dichloromethane or ethyl acetate)

-

Vial and syringe for sample injection

Procedure:

-

Sample Introduction:

-

Direct Inlet: A small amount of the solid or liquid sample is introduced directly into the ion source via a heated probe.

-

GC-MS: A dilute solution of the sample is injected into the gas chromatograph, which separates the components of the mixture before they enter the mass spectrometer.

-

-

Ionization: In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[2][3] This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or other detector records the abundance of ions at each m/z value.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak will indicate the molecular weight of the compound, and the fragmentation pattern provides structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Caption: A flowchart illustrating the typical workflow for the spectroscopic analysis of an organic compound.

References

An In-depth Technical Guide to the Solubility of 4-Bromo-1-isopropyl-1H-pyrazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Bromo-1-isopropyl-1H-pyrazole, a key intermediate in pharmaceutical synthesis. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on qualitative solubility information, predicted values, and detailed experimental protocols for determining solubility. This guide is intended to be a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction to this compound

This compound is a substituted pyrazole derivative that serves as a versatile building block in the synthesis of complex organic molecules, particularly in the development of kinase inhibitors for various therapeutic areas.[1][2][3][4] Its chemical structure, featuring a pyrazole ring substituted with a bromine atom and an isopropyl group, allows for diverse chemical modifications, making it a valuable component in the design of novel drug candidates.

Solubility Profile

A thorough literature search did not yield specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in a range of common organic solvents. However, based on its use in various chemical reactions documented in patents and scientific articles, a qualitative understanding of its solubility can be established.

Table 1: Qualitative and Predicted Solubility of this compound

| Solvent | Solubility | Remarks |

| Water | Predicted: 0.781 mg/mL | This is a computationally predicted value and should be experimentally verified. |

| Dimethylformamide (DMF) | Soluble | Frequently used as a solvent for reactions involving this compound. |

| Dichloromethane (DCM) | Likely Soluble | Often used as a reaction or extraction solvent. A related compound showed partial solubility. |

| Tetrahydrofuran (THF) | Likely Soluble | Employed in synthetic steps involving this pyrazole derivative. |

| Ethyl Acetate | Likely Soluble | Used as an extraction solvent in purification processes. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A related compound was fully soluble in hot DMSO. Often used to dissolve compounds for biological screening. |

| Methanol (MeOH) | Likely Soluble | A related compound showed partial solubility in a DCM/MeOH mixture. |

It is crucial to note that the term "soluble" in a qualitative context indicates that the compound dissolves to a sufficient extent for a chemical reaction to proceed, but it does not provide information about the saturation limit. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a specific solvent.[5][6][7][8]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or agitator

-

Constant temperature bath or incubator

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure saturation.[5]

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant using a syringe filter compatible with the organic solvent.[6][7] This step is critical to avoid introducing solid particles into the analytical sample.[5]

-

-

Quantification:

-

Carefully withdraw a known volume of the clear, saturated supernatant.

-

Dilute the sample accurately with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent using the following formula:

Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution factor

-

Visualizing Key Processes

Synthesis of this compound

The following diagram illustrates a common synthetic route to this compound.

Caption: Synthetic pathway for this compound.

Experimental Workflow for Solubility Determination

The diagram below outlines the key steps of the shake-flask method for determining solubility.

Caption: Workflow for the shake-flask solubility determination method.

Role in Drug Discovery: Kinase Inhibitor Synthesis

This compound is a valuable precursor in the synthesis of kinase inhibitors, such as those targeting Janus Kinases (JAKs), which are implicated in inflammatory diseases and cancers.

Caption: Role as a building block in kinase inhibitor synthesis.

Conclusion

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-1-isopropyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Bromo-1-isopropyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a reliable synthetic pathway and outlines the expected analytical data for the characterization of the final product.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them crucial scaffolds in drug discovery. The functionalization of the pyrazole ring allows for the fine-tuning of their physicochemical and pharmacological properties. This compound serves as a versatile intermediate, with the bromine atom providing a handle for further synthetic transformations, such as cross-coupling reactions, while the N-isopropyl group can influence solubility and metabolic stability.

Synthesis of this compound

The most direct and efficient synthesis of this compound involves a two-step process starting from commercially available pyrazole: bromination of the pyrazole ring followed by N-alkylation. A more direct approach starts with the commercially available 4-bromopyrazole.

Synthetic Pathway

The synthesis commences with the N-alkylation of 4-bromopyrazole with an isopropylating agent in the presence of a suitable base.

Caption: Synthetic route to this compound.

Experimental Protocol: N-Isopropylation of 4-Bromopyrazole

This protocol is based on general and established methods for the N-alkylation of pyrazoles.

Materials:

-

4-Bromopyrazole

-

2-Bromopropane (or 2-Iodopropane)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromopyrazole (1.0 eq). Dissolve the starting material in a minimal amount of anhydrous DMF or acetonitrile.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add the base (e.g., NaH, 1.1 eq, portion-wise, or K₂CO₃, 1.5 eq) to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes to facilitate the deprotonation of the pyrazole nitrogen.

-

Alkylation: To the resulting suspension, add the isopropylating agent (e.g., 2-bromopropane, 1.2 eq) dropwise at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure this compound.

Characterization Data

The following tables summarize the key physical and spectroscopic data for this compound.

Physical and Chemical Properties

| Property | Value |

| CAS Number | 313735-62-5[1] |

| Molecular Formula | C₆H₉BrN₂[1] |

| Molecular Weight | 189.05 g/mol [1] |

| Appearance | Predicted: Colorless to pale yellow liquid |

| Boiling Point | Predicted: 213.5 ± 13.0 °C |

| Density | Predicted: 1.49 ± 0.1 g/cm³ |

Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.6 | s | 1H | H-5 (pyrazole) |

| ~7.4 - 7.5 | s | 1H | H-3 (pyrazole) |

| ~4.4 - 4.6 | sept | 1H | CH (isopropyl) |

| ~1.4 - 1.5 | d | 6H | CH₃ (isopropyl) |

3.2.2. ¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~138 - 140 | C-5 (pyrazole) |

| ~128 - 130 | C-3 (pyrazole) |

| ~92 - 94 | C-4 (pyrazole, C-Br) |

| ~50 - 52 | CH (isopropyl) |

| ~22 - 24 | CH₃ (isopropyl) |

3.2.3. Mass Spectrometry (Predicted)

| m/z | Interpretation |

| 188/190 | [M]⁺, Molecular ion peak showing the characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br) |

| 173/175 | [M - CH₃]⁺ |

| 146/148 | [M - C₃H₇]⁺ |

| 108 | [M - Br]⁺ |

Experimental and Analytical Workflow

The following diagram illustrates the logical flow from synthesis to characterization.

Caption: Overall workflow for the synthesis and characterization.

Conclusion

This technical guide provides a detailed methodology for the synthesis of this compound via N-alkylation of 4-bromopyrazole. While experimental characterization data is not widely published, the predicted spectroscopic data serves as a reliable guide for researchers in identifying and verifying the synthesized product. The presented protocols and data are intended to support further research and development in the fields of medicinal chemistry and materials science, where this compound holds potential as a key building block.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 4-Bromo-1-isopropyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted electrophilic aromatic substitution reactions on 4-Bromo-1-isopropyl-1H-pyrazole. Due to the limited availability of direct experimental data for this specific substrate, this document leverages established principles of pyrazole chemistry and the known directing effects of its substituents to forecast reaction outcomes. The information presented herein is intended to serve as a foundational resource for researchers designing synthetic routes involving this versatile heterocyclic scaffold.

Core Concepts: Reactivity and Regioselectivity

The pyrazole ring is an electron-rich aromatic heterocycle, making it susceptible to electrophilic aromatic substitution. The reactivity and regioselectivity of these reactions on this compound are governed by the interplay of the electronic effects of its substituents:

-

N-isopropyl group: This alkyl group is an electron-donating group (EDG) through an inductive effect. It increases the electron density of the pyrazole ring, thereby activating it towards electrophilic attack.

-

C4-bromo group: The bromine atom is an electron-withdrawing group (EWG) via its inductive effect, which deactivates the ring. However, through resonance, its lone pairs can donate electron density to the ring, which directs incoming electrophiles to the positions ortho and para to it. In the context of the pyrazole ring, the positions adjacent to the C4-bromo group are C3 and C5.

Considering these competing effects, electrophilic substitution is anticipated to occur at either the C3 or C5 position. The N-isopropyl group activates the entire ring, while the C4-bromo group deactivates it but directs incoming electrophiles to the adjacent C3 and C5 positions. The precise regiochemical outcome will likely be influenced by the nature of the electrophile and the specific reaction conditions.

Predicted Electrophilic Aromatic Substitution Reactions

Based on the principles outlined above and drawing parallels from the known reactivity of similarly substituted pyrazoles, the following electrophilic aromatic substitution reactions are predicted for this compound.

Data Presentation

| Reaction Type | Electrophile | Predicted Major Product(s) | Predicted Yield Range |

| Nitration | NO₂+ | 4-Bromo-1-isopropyl-5-nitro-1H-pyrazole and/or 4-Bromo-1-isopropyl-3-nitro-1H-pyrazole | Moderate to Good |

| Halogenation (Bromination) | Br⁺ | 4,5-Dibromo-1-isopropyl-1H-pyrazole and/or 3,4-Dibromo-1-isopropyl-1H-pyrazole | Good to Excellent |

| Sulfonation | SO₃ | This compound-5-sulfonic acid and/or this compound-3-sulfonic acid | Moderate |

| Friedel-Crafts Acylation | RCO⁺ | 5-Acyl-4-bromo-1-isopropyl-1H-pyrazole and/or 3-Acyl-4-bromo-1-isopropyl-1H-pyrazole | Low to Moderate |

| Vilsmeier-Haack Formylation | [ClCH=N(CH₃)₂]⁺ | This compound-5-carbaldehyde and/or this compound-3-carbaldehyde | Good |

Experimental Protocols (Hypothetical)

The following are detailed, hypothetical experimental protocols for the key electrophilic substitution reactions on this compound. These are based on general procedures for similar heterocyclic systems and should be adapted and optimized for the specific substrate.

Nitration

Objective: To synthesize 4-bromo-1-isopropyl-5-nitro-1H-pyrazole and/or 4-bromo-1-isopropyl-3-nitro-1H-pyrazole.

Materials:

-

This compound

-

Fuming nitric acid (90%)

-

Concentrated sulfuric acid (98%)

-

Dichloromethane (anhydrous)

-

Ice bath

-

Sodium bicarbonate solution (saturated)

-

Magnesium sulfate (anhydrous)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add concentrated sulfuric acid (2.0 eq) to the stirred solution.

-

In a separate flask, prepare a nitrating mixture by carefully adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 eq) at 0 °C.

-

Add the nitrating mixture dropwise to the pyrazole solution via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over crushed ice.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to isolate the nitrated regioisomers.

Halogenation (Bromination)

Objective: To synthesize 4,5-dibromo-1-isopropyl-1H-pyrazole and/or 3,4-dibromo-1-isopropyl-1H-pyrazole.

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Sodium thiosulfate solution (10%)

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile.

-

Add N-Bromosuccinimide (1.1 eq) to the solution in one portion.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, remove the acetonitrile under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with 10% sodium thiosulfate solution to remove any unreacted bromine, followed by a wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Purify the resulting crude product by column chromatography or recrystallization to obtain the dibrominated products.

Sulfonation

Objective: To synthesize this compound-5-sulfonic acid and/or this compound-3-sulfonic acid.

Materials:

-

This compound

-

Fuming sulfuric acid (20% SO₃)

-

Ice-salt bath

-

Calcium carbonate or Barium carbonate

-

Standard glassware for organic synthesis

Procedure:

-

Place this compound (1.0 eq) in a round-bottom flask.

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly and carefully add fuming sulfuric acid (3.0 eq).

-

After the addition, heat the reaction mixture to 100 °C and maintain this temperature for 3 hours.

-

Cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of calcium carbonate or barium carbonate until the pH is neutral. The sulfonic acid will precipitate as its calcium or barium salt.

-

Filter the precipitate and wash it with cold water.

-

To isolate the free sulfonic acid, the salt can be treated with a stoichiometric amount of sulfuric acid, followed by filtration of the insoluble calcium or barium sulfate.

-

The aqueous solution of the sulfonic acid can be used directly or concentrated to isolate the solid product.

Friedel-Crafts Acylation

Objective: To synthesize a 5-acyl-4-bromo-1-isopropyl-1H-pyrazole and/or 3-acyl-4-bromo-1-isopropyl-1H-pyrazole.

Materials:

-

This compound

-

Acyl chloride (e.g., acetyl chloride) (1.2 eq)

-

Aluminum chloride (AlCl₃) (1.5 eq)

-

Dichloromethane (anhydrous)

-

Ice bath

-

Hydrochloric acid (1 M)

-

Standard glassware for organic synthesis

Procedure:

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.5 eq) in anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add the acyl chloride (1.2 eq) to the suspension.

-

In a separate flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

-

Add the pyrazole solution dropwise to the acyl chloride-AlCl₃ complex at 0 °C.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 12-18 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution to obtain the crude product.

-

Purify by column chromatography on silica gel.

Mandatory Visualizations

General Mechanism of Electrophilic Aromatic Substitution

Caption: General mechanism of electrophilic substitution on the pyrazole ring.

Predicted Regioselectivity

Caption: Predicted regioselectivity of electrophilic attack on the substrate.

Conclusion

While direct experimental data on the electrophilic aromatic substitution of this compound is scarce, a thorough understanding of the electronic properties of the pyrazole ring and its substituents allows for reliable predictions of its reactivity. This guide provides a theoretical framework and hypothetical experimental protocols to aid researchers in the synthesis and functionalization of this important heterocyclic compound. It is imperative that the proposed experimental procedures are conducted with caution and optimized to ensure safety and desired product outcomes. Further experimental validation is necessary to confirm the predicted regioselectivity and yields for each reaction.

Reactivity of the Bromine Atom in 4-Bromo-1-isopropyl-1H-pyrazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently appearing in a diverse array of therapeutic agents. Functionalization of the pyrazole core is a key strategy in drug discovery for modulating biological activity, and the C4-position is a common site for introducing molecular diversity. This technical guide provides a comprehensive overview of the reactivity of the bromine atom in 4-Bromo-1-isopropyl-1H-pyrazole, a versatile building block for the synthesis of novel compounds. The document details the participation of this substrate in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as other transformations such as lithiation and Grignard reagent formation. This guide is intended to serve as a valuable resource for researchers and scientists in the pharmaceutical and agrochemical industries, providing quantitative data, detailed experimental protocols, and visual representations of reaction pathways to facilitate the design and execution of synthetic strategies.

Introduction: The Versatility of the 4-Bromopyrazole Moiety

The C-Br bond at the 4-position of the pyrazole ring in this compound offers a good balance of reactivity and stability, making it an ideal handle for a variety of chemical transformations. Compared to its iodo- and chloro-analogs, the bromo-derivative provides a cost-effective and stable starting material that readily participates in numerous cross-coupling reactions.[1] The isopropyl group at the N1-position enhances the solubility of the molecule in organic solvents and can influence the electronic properties of the pyrazole ring, thereby affecting the reactivity of the C4-bromine atom. This guide will explore the key reactions of this compound, providing insights into optimal reaction conditions and expected outcomes.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom at the C4-position of 1-isopropyl-1H-pyrazole is well-suited for these transformations.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This compound can be effectively coupled with a variety of aryl- and heteroarylboronic acids or their esters to yield the corresponding 4-substituted pyrazoles.

The general catalytic cycle for the Suzuki-Miyaura coupling is depicted below:

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of 4-bromopyrazoles with various boronic acids. While the data may not be specific to the 1-isopropyl derivative in all cases, it provides a strong starting point for reaction optimization.

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | ~85 | [2] |

| 4-Methoxyphenylboronic acid | XPhos Pd G2 (2) | XPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 91 | [3] |

| 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 88 | [3] |

| Isopropylboronic acid | Tetrakis(triphenylphosphine)palladium(0) | - | K₂CO₃ | EtOH/Toluene | Reflux | 24 | Low | [4] |

A general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:

-

To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., Na₂CO₃, 2.5 mmol).

-

The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Degassed solvents (e.g., a mixture of dioxane and water) are added via syringe.

-

The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (monitored by TLC or LC-MS).

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. This compound can be coupled with a wide range of primary and secondary amines to afford the corresponding 4-aminopyrazole derivatives, which are valuable scaffolds in medicinal chemistry.

The catalytic cycle for the Buchwald-Hartwig amination is illustrated below:

The following table presents representative conditions and yields for the Buchwald-Hartwig amination of 4-bromopyrazoles. The choice of ligand and base is crucial for achieving high yields.

| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Morpholine | Pd(dba)₂ (10) | tBuDavePhos (20) | KOtBu | Xylene | 120 | 24 | 67 | [5] |

| Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 80 | 18 | 92 | [6] |

| Benzylamine | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | t-BuOH | 100 | 16 | 85 | [6] |

| Pyrrolidine | Pd(dba)₂ (10) | tBuDavePhos (20) | KOtBu | Xylene | 120 | 24 | Low (7) | [5] |

Note: For amines with β-hydrogens, such as pyrrolidine, β-hydride elimination can be a competing side reaction, leading to lower yields under certain conditions.[5]

A general procedure for the Buchwald-Hartwig amination of this compound is as follows:

-

In a glovebox or under an inert atmosphere, a Schlenk tube is charged with this compound (1.0 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., BINAP, 0.06 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

-

The tube is sealed, removed from the glovebox, and the amine (1.2 mmol) and anhydrous, degassed solvent (e.g., toluene) are added via syringe.

-

The reaction mixture is heated to the desired temperature (typically 80-120 °C) with stirring until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by flash chromatography.

Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds

The Sonogashira coupling enables the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. This reaction is particularly useful for the synthesis of conjugated enynes and arylalkynes. This compound serves as an excellent substrate for this transformation.

Below is a diagram of the Sonogashira coupling catalytic cycle:

The following table provides representative conditions and yields for the Sonogashira coupling of 4-bromopyrazoles with terminal alkynes.

| Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 12 | 85 | [7] |

| Trimethylsilylacetylene | Pd(OAc)₂ (3) | - | Et₃N | MeCN | 110 | 24 | 70 | [8] |

| 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | Toluene | 80 | 8 | 90 | [9] |

| Ethynylbenzene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | DMF | RT | 2-3 days | ~75 | [9] |

A general procedure for the Sonogashira coupling of this compound is as follows:

-

To a Schlenk flask are added this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol).

-

The flask is evacuated and backfilled with an inert gas.

-

Anhydrous solvent (e.g., THF or DMF) and a base (e.g., triethylamine, 3.0 mmol) are added.

-

The terminal alkyne (1.2 mmol) is added dropwise, and the reaction is stirred at the appropriate temperature (room temperature to 100 °C).

-

After completion of the reaction (monitored by TLC), the mixture is filtered through a pad of celite, and the filtrate is concentrated.

-

The residue is taken up in an organic solvent, washed with aqueous ammonium chloride and brine, dried, and concentrated.

-

The product is purified by column chromatography.

Other Important Transformations

Beyond palladium-catalyzed cross-coupling, the bromine atom in this compound can participate in other useful synthetic transformations.

Lithiation and Grignard Reagent Formation

Halogen-metal exchange is a powerful method for the formation of organometallic reagents. The bromine atom of this compound can be exchanged with lithium using an organolithium reagent (e.g., n-BuLi) at low temperatures to form the corresponding 4-lithiopyrazole.[4] This highly reactive intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups at the C4-position.

Similarly, a Grignard reagent can be formed, typically through halogen-magnesium exchange with a pre-formed Grignard reagent like isopropylmagnesium chloride, to avoid side reactions.

The general workflow for these transformations is outlined below:

It is important to note that the N-H proton of unprotected pyrazoles is acidic and will be deprotonated first by organometallic reagents.[4] However, with the N1-position blocked by the isopropyl group, the halogen-metal exchange can proceed at C4, although careful control of temperature is often necessary to prevent rearrangement.[4]

Conclusion

This compound is a highly versatile and valuable building block in synthetic and medicinal chemistry. The bromine atom at the C4-position readily participates in a wide range of transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the straightforward introduction of aryl, heteroaryl, amino, and alkynyl functionalities, providing access to a vast chemical space for drug discovery and development. Furthermore, the ability to undergo halogen-metal exchange opens up avenues for the introduction of a diverse array of other functional groups. The information, protocols, and diagrams presented in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors.

References

- 1. html.rhhz.net [html.rhhz.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Versatile Scaffold: Unlocking the Medicinal Chemistry Potential of 4-Bromo-1-isopropyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Guide

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry, underpinning the structure of numerous approved drugs. Within this important class of compounds, 4-Bromo-1-isopropyl-1H-pyrazole emerges as a particularly valuable building block for the synthesis of novel therapeutic agents. The strategic placement of a bromine atom at the 4-position provides a versatile handle for a variety of chemical transformations, while the 1-isopropyl group can influence the compound's pharmacokinetic properties. This technical guide delves into the potential applications of this compound in medicinal chemistry, summarizing key synthetic strategies, biological activities of its derivatives, and the underlying molecular pathways they modulate.

The Synthetic Utility of the Bromine Handle

The bromine atom at the 4-position of the pyrazole ring is the cornerstone of its synthetic utility. It readily participates in a range of cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of complex molecular architectures. This reactivity enables the exploration of a broad chemical space in the quest for potent and selective drug candidates.

A general workflow for the derivatization of this compound is depicted below. Starting from the core scaffold, various functional groups can be introduced at the 4-position through well-established organometallic cross-coupling reactions.

Caption: Synthetic pathways for derivatizing this compound.

Potential Therapeutic Applications and Biological Activities

Derivatives of the pyrazole scaffold have demonstrated a wide array of biological activities, and by extension, compounds derived from this compound are anticipated to be active in several therapeutic areas. Key areas of interest include oncology and infectious diseases.

Anticancer Activity: Targeting Key Signaling Pathways

Many pyrazole derivatives have been investigated as potent anticancer agents, often acting as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival. Two such kinases, Cyclin-Dependent Kinase 2 (CDK2) and p38 Mitogen-Activated Protein Kinase (p38 MAPK), are particularly relevant targets.

CDK2 Inhibition: CDK2 is a key regulator of the cell cycle, and its aberrant activity is a hallmark of many cancers.[1] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.

p38 MAPK Inhibition: The p38 MAPK signaling pathway is involved in cellular responses to stress and inflammation and has been implicated in cancer progression.[2][3][4] Inhibitors of p38 MAPK can modulate inflammatory responses and induce apoptosis in cancer cells.

While specific quantitative data for derivatives of this compound are not yet prevalent in publicly available literature, the broader class of pyrazole-based compounds has shown significant promise. The following table summarizes the anticancer activity of some representative pyrazole derivatives, highlighting their potential as kinase inhibitors.

| Compound ID | Target | Cell Line | IC50 (µM) | Reference |

| Roscovitine Analog | CDK2 | - | 0.641 | [5] |

| Compound 7a | CDK2 | - | 0.262 | [5] |

| Compound 9c | CDK2 | - | 0.281 | [5] |

| BIRB 796 | p38 MAPK | - | - |

Signaling Pathway Diagrams:

The following diagrams illustrate the simplified signaling pathways of CDK2 and p38 MAPK, highlighting the points of intervention for potential inhibitors derived from this compound.

References

- 1. elgenelim.com [elgenelim.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. researchgate.net [researchgate.net]

- 4. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 5. Molecular docking approach for the design and synthesis of new pyrazolopyrimidine analogs of roscovitine as potential CDK2 inhibitors endowed with pronounced anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Building Block: A Technical Guide to 4-Bromo-1-isopropyl-1H-pyrazole in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of versatile building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 4-Bromo-1-isopropyl-1H-pyrazole has emerged as a key intermediate, offering a unique combination of stability and reactivity that makes it an invaluable tool in the synthesis of a wide array of functionalized molecules, particularly in the realm of drug discovery. This technical guide provides an in-depth overview of the synthesis, properties, and key applications of this compound, complete with experimental details and graphical representations to facilitate its use in the laboratory.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of a building block is fundamental to its successful application. The properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₉BrN₂ | [1] |

| Molecular Weight | 189.05 g/mol | [1] |

| CAS Number | 60061-60-1 | [1] |

| Appearance | Not explicitly stated, likely a solid or liquid | |

| Melting Point | 67.39 °C (estimated) | [2] |

| Boiling Point | 271.58 °C (estimated) | [2] |

| Density | 1.43 g/cm³ (estimated) | [2] |

| Water Solubility | 3256.16 mg/L (estimated) | [2] |

Spectroscopic Data:

Synthesis of this compound

The most common and direct route to this compound involves the electrophilic bromination of 1-isopropyl-1H-pyrazole. The regioselectivity of this reaction is generally high for the 4-position due to the electronic nature of the pyrazole ring.

Diagram 1: Synthesis of this compound.

Experimental Protocol: Bromination of 1-isopropyl-1H-pyrazole

Materials:

-

1-isopropyl-1H-pyrazole

-

N-Bromosuccinimide (NBS) or Bromine

-

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or Carbon Tetrachloride)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Dissolve 1-isopropyl-1H-pyrazole (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the brominating agent (NBS or a solution of Br₂ in the same solvent, 1.0-1.1 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for a specified time (monitoring by TLC is recommended to determine completion).

-

Upon completion, quench the reaction with a reducing agent if bromine was used (e.g., aqueous sodium thiosulfate solution).

-

Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by distillation to afford pure this compound.

Expected Yield: Yields for the bromination of pyrazoles are typically moderate to high, depending on the specific substrate and reaction conditions.

Key Applications in Organic Synthesis

The bromine atom at the 4-position of the pyrazole ring serves as a versatile handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, making this compound a valuable precursor for the synthesis of complex molecules, including potent kinase inhibitors.[5][6][7]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between the pyrazole core and various aryl or heteroaryl boronic acids or esters. This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[8][9]

Diagram 2: Suzuki-Miyaura Coupling of this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[9]

Materials:

-

This compound

-

Arylboronic acid (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃, 2-3 eq)

-

Anhydrous solvent (e.g., Dioxane, Toluene, DMF, often with water)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To a Schlenk flask or sealed tube, add this compound (1.0 eq), the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitoring by TLC or LC-MS is recommended).

-

After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-1-isopropyl-1H-pyrazole.

Sonogashira Cross-Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the 4-position of the pyrazole and a terminal alkyne. This reaction is instrumental in the synthesis of aryl alkynes, which are important intermediates and can be further functionalized.[3]

Diagram 3: Sonogashira Coupling of this compound.

Experimental Protocol: General Procedure for Sonogashira Coupling

The following is a general protocol for the Sonogashira coupling of this compound with a terminal alkyne.[10]

Materials:

-

This compound

-

Terminal alkyne (1.1-1.5 eq)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)

-

Copper(I) iodide (CuI, 2-10 mol%)

-

Amine base (e.g., Triethylamine, Diisopropylethylamine, used as solvent or co-solvent)

-

Anhydrous solvent (e.g., THF, DMF, Toluene)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq), the palladium catalyst, and CuI in the anhydrous solvent.

-

Add the amine base, followed by the terminal alkyne.

-

Stir the reaction mixture at room temperature or heat as required (monitoring by TLC or LC-MS is recommended).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4-alkynyl-1-isopropyl-1H-pyrazole.

Application in Drug Discovery: Kinase Inhibitors

The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, and many approved drugs contain this heterocycle.[5][7] this compound is a particularly useful building block for the synthesis of kinase inhibitors. The isopropyl group can provide favorable interactions within the ATP-binding pocket of kinases, while the 4-position allows for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. The synthesis of many Janus Kinase (JAK) inhibitors, for example, relies on the functionalization of a pyrazole core.[6]

Diagram 4: Workflow for the use of this compound in drug discovery.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis and the reactivity of the C-Br bond make it an ideal starting material for the construction of a diverse range of complex molecules. Its application in palladium-catalyzed cross-coupling reactions has proven to be particularly fruitful, especially in the field of medicinal chemistry for the development of novel therapeutics such as kinase inhibitors. The detailed protocols and information provided in this guide are intended to empower researchers to effectively utilize this important synthetic intermediate in their own research endeavors.

References

- 1. 4-Bromo-5-isopropyl-1H-pyrazole | C6H9BrN2 | CID 21724012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-BROMO-3-ISOPROPYL-1H-PYRAZOLE (60061-60-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. scielo.org.mx [scielo.org.mx]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note and Protocol: Synthesis of 4-Bromo-1-isopropyl-1H-pyrazole

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the synthesis of 4-Bromo-1-isopropyl-1H-pyrazole from 1-isopropyl-1H-pyrazole via electrophilic bromination. Pyrazole derivatives are significant scaffolds in medicinal chemistry and materials science. The introduction of a bromine atom at the 4-position of the pyrazole ring offers a versatile handle for further functionalization through various cross-coupling reactions, making this compound a valuable intermediate in the synthesis of more complex molecules.[1][2] The protocol described herein utilizes N-bromosuccinimide (NBS) as the brominating agent, which is known to provide excellent regioselectivity for the 4-position of the pyrazole ring.[1][3]

Key Experiment: Electrophilic Bromination of 1-isopropyl-1H-pyrazole

The central experiment involves the regioselective bromination of 1-isopropyl-1H-pyrazole using N-bromosuccinimide in a suitable solvent. The 4-position of the pyrazole ring is electronically enriched and thus more susceptible to electrophilic attack.[1]

Experimental Protocol

Materials:

-

1-isopropyl-1H-pyrazole (98% purity)

-

N-bromosuccinimide (NBS) (99% purity)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes (for chromatography)

-

Ethyl acetate (for chromatography)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-isopropyl-1H-pyrazole (1.0 eq). Dissolve the starting material in anhydrous acetonitrile (10 mL per 1 g of starting material).

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to bring the temperature down to 0 °C.

-

Addition of NBS: In a separate container, dissolve N-bromosuccinimide (1.05 eq) in anhydrous acetonitrile (15 mL per 1 g of NBS). Transfer this solution to a dropping funnel.

-

Reaction: Add the NBS solution dropwise to the cooled solution of 1-isopropyl-1H-pyrazole over a period of 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1 hour.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent. The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates the formation of the product.

-

Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Extraction: Transfer the mixture to a separatory funnel. Add dichloromethane and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Data Presentation

| Parameter | Value |

| Starting Material | 1-isopropyl-1H-pyrazole |

| Reagent | N-bromosuccinimide (NBS) |

| Stoichiometry (Substrate:NBS) | 1 : 1.05 |

| Solvent | Anhydrous Acetonitrile |

| Reaction Temperature | 0 °C |

| Reaction Time | 1.5 hours |

| Work-up | Aqueous wash and extraction |

| Purification Method | Silica gel column chromatography |

| Expected Yield | 85-95% |

| Product Appearance | Colorless to pale yellow oil or solid |

| Molecular Formula | C₆H₉BrN₂ |

| Molecular Weight | 189.05 g/mol |

Mandatory Visualization

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Bromo-1-isopropyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Their prevalence in pharmaceuticals stems from their ability to act as versatile scaffolds, offering multiple points for chemical modification to fine-tune biological activity. The pyrazole nucleus is found in drugs targeting a wide array of diseases, including cancer, infectious diseases, and central nervous system disorders.[1] The targeted synthesis of complex pyrazole-containing molecules is therefore of high interest in drug discovery and development.